

In-Depth Technical Guide to 1,4-Dichlorobutan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dichlorobutan-2-one

Cat. No.: B095312

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichlorobutan-2-one, with the IUPAC name **1,4-dichlorobutan-2-one**, is a bifunctional organochlorine compound of significant interest in synthetic organic chemistry.^[1] Its structure, featuring a ketone carbonyl group and two primary chloride leaving groups, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug development.

Chemical Identity

A clear definition of the molecule is essential for any technical discussion.

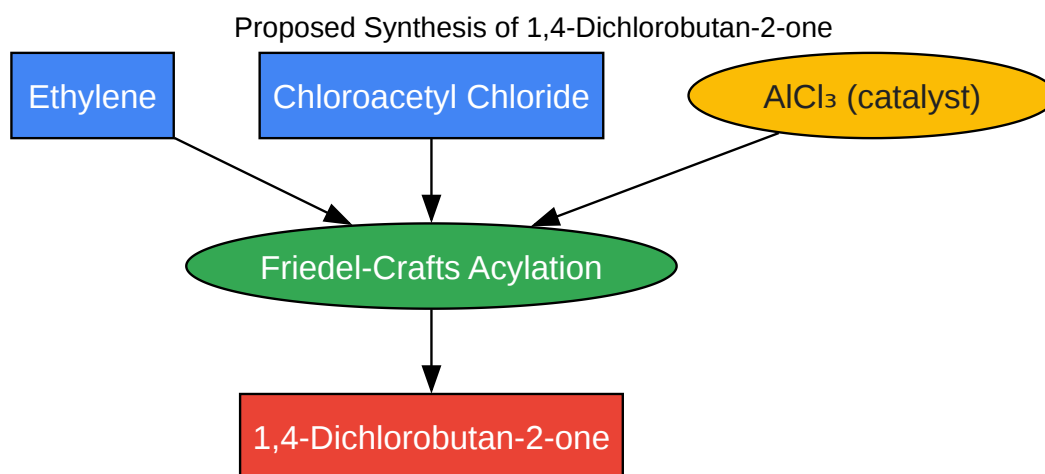
Property	Value	Source
IUPAC Name	1,4-dichlorobutan-2-one	[1]
CAS Number	16714-78-6	[1]
Molecular Formula	C ₄ H ₆ Cl ₂ O	[1]
Molecular Weight	140.99 g/mol	[1]
Canonical SMILES	<chem>C(CCl)C(=O)CCl</chem>	[1]
InChI Key	UDNZDMGFDFBONM-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **1,4-dichlorobutan-2-one** are not extensively documented in publicly available literature, a plausible and commonly cited synthetic pathway involves the Friedel-Crafts acylation of ethylene with chloroacetyl chloride.

Proposed Synthesis Workflow

This proposed synthesis involves the reaction of a simple alkene with an acyl chloride, a fundamental transformation in organic chemistry.



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Caption: Proposed synthetic route to **1,4-Dichlorobutan-2-one**.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of **1,4-dichlorobutan-2-one** based on the Friedel-Crafts acylation reaction. Note: This protocol has not been experimentally validated from the search results and should be adapted and optimized with appropriate laboratory safety precautions.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is charged with a suitable anhydrous solvent (e.g., dichloromethane) and a Lewis acid catalyst, such as aluminum chloride (AlCl_3). The flask is cooled in an ice bath.
- **Addition of Reactants:** Chloroacetyl chloride is dissolved in the anhydrous solvent and added to the dropping funnel. Ethylene gas is then bubbled through the cooled reaction mixture.
- **Reaction Execution:** The chloroacetyl chloride solution is added dropwise to the stirred reaction mixture while maintaining a slow stream of ethylene. The reaction is typically

exothermic and should be carefully monitored to maintain the desired temperature.

- **Work-up:** After the reaction is complete, the mixture is quenched by carefully pouring it over crushed ice. The organic layer is separated, washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Physicochemical and Spectral Data

Detailed experimental spectral data for **1,4-dichlorobutan-2-one** is not readily available in the public domain. However, based on its structure, the following properties can be predicted.

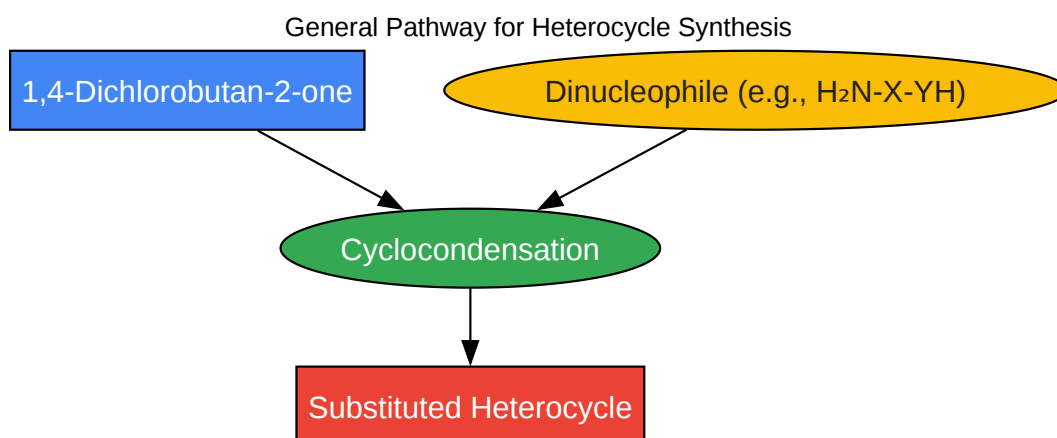
Property	Predicted Value/Characteristic
Appearance	Colorless to pale yellow liquid
Boiling Point	Estimated to be in the range of 180-200 °C (with decomposition)
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ether, acetone)
¹ H NMR	Expected signals for the two methylene groups adjacent to the chlorine atoms and the carbonyl group.
¹³ C NMR	Expected signals for the carbonyl carbon and the two methylene carbons.
FTIR (cm ⁻¹)	A strong absorption band around 1720-1740 cm ⁻¹ corresponding to the C=O stretch. C-Cl stretching bands are also expected.
Mass Spec (m/z)	The molecular ion peak would be expected at m/z 140, with characteristic isotopic patterns for two chlorine atoms.

Reactivity and Applications in Drug Development

The reactivity of **1,4-dichlorobutan-2-one** is dominated by the electrophilic nature of the carbonyl carbon and the two primary carbons bearing chlorine atoms, which are susceptible to nucleophilic attack. This dual reactivity makes it a valuable building block for the synthesis of various heterocyclic systems, many of which are important scaffolds in medicinal chemistry.

Synthesis of Heterocyclic Compounds

The general reaction pathway for the synthesis of heterocycles using **1,4-dichlorobutan-2-one** is depicted below.



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Caption: Cyclocondensation with dinucleophiles.

This reactivity allows for the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, reaction with primary amines can lead to the formation of substituted pyrroles or piperazines, while reaction with thioamides can yield substituted thiophenes.^{[2][3]} These heterocyclic cores are prevalent in a wide range of pharmaceuticals.

Potential as a Precursor for Bioactive Molecules

While direct applications of **1,4-dichlorobutan-2-one** in drug development are not explicitly detailed in the available literature, its potential lies in its ability to serve as a starting material for compounds with potential antimicrobial activity. The synthesis of novel 1,4-dihydropyridine and 2-azetidinone derivatives, classes of compounds known for their diverse biological activities including antimicrobial effects, often involves precursors with similar functionalities.^{[4][5][6]}

Safety and Handling

1,4-Dichlorobutan-2-one is expected to be a hazardous substance. Based on the GHS classifications for similar compounds, it is likely to cause skin irritation, serious eye damage, and may cause respiratory irritation.^[1]

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

1,4-Dichlorobutan-2-one is a valuable and reactive synthetic intermediate with significant potential for the construction of complex organic molecules, particularly heterocyclic systems of medicinal interest. While detailed experimental data and specific applications in drug development are not extensively reported in the public domain, its chemical properties suggest a wide range of possible synthetic transformations. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its utility in organic synthesis and medicinal chemistry. Researchers and drug development professionals should approach its use with appropriate safety precautions due to its potential hazards.

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